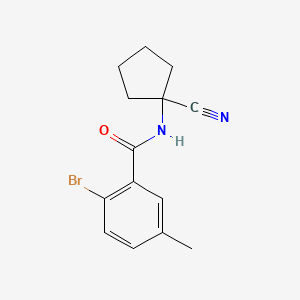

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide” is likely to be an organic compound containing a bromine atom, a cyanocyclopentyl group, and a methylbenzamide group . The presence of these functional groups suggests that it could be involved in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclopentyl ring (a five-membered carbon ring) attached to a nitrile group (-CN), a bromine atom attached to a benzene ring, and a methylbenzamide group .Applications De Recherche Scientifique

Assembly and Synthesis Applications

- Assembly of Substituted Isoindolinones : A study by Li Li et al. (2009) demonstrates a CuI/l-proline-catalyzed coupling process involving 2-bromobenzamides and terminal alkynes to produce substituted 3-methyleneisoindolin-1-ones, indicating a potential application of related compounds in the synthesis of complex isoindolinones Li Li et al., 2009.

- Cu-Catalyzed Synthesis of Isoindolinones : Another study by Anupal Gogoi et al. (2014) explored a Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones, highlighting the importance of ligands in reactions involving 2-bromo substrates Anupal Gogoi et al., 2014.

Biological Activity Exploration

- Exploration of Antipsychotic Agents : Research by T. Högberg et al. (1990) into 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides revealed potent inhibitory activities on dopamine D-2 receptors, suggesting a pathway for developing new antipsychotic medications T. Högberg et al., 1990.

Novel Synthetic Pathways

- Synthesis of Quinazolinones : A. Davoodnia et al. (2010) developed a simple and efficient procedure for synthesizing 2-arylquinazolin-4(3H)-ones, showcasing the versatility of bromo-substituted compounds in facilitating novel synthetic routes A. Davoodnia et al., 2010.

Antiviral and Antibacterial Properties

- Antiviral and Antibacterial Activities : The study by Hamza M. Abosadiya et al. (2013) on C-5-Bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene demonstrated strong antiviral properties against HSV-1 and weak antibacterial properties against Gram-positive bacteria, indicating the potential of bromo-substituted compounds in therapeutic applications Hamza M. Abosadiya et al., 2013.

Propriétés

IUPAC Name |

2-bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c1-10-4-5-12(15)11(8-10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZLKXKGRWYHDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)NC2(CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2987829.png)

![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2987838.png)

![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)